1-(3-Fluoropyridin-2-yl)propan-1-one
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Overview
Description
1-(3-Fluoropyridin-2-yl)propan-1-one is an organic compound with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol . This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-2-yl)propan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes or receptors . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)propan-1-one can be compared with other fluorinated pyridine derivatives, such as:
- 1-(2-Fluoropyridin-3-yl)propan-1-one
- 1-(4-Fluoropyridin-2-yl)propan-1-one
- 1-(5-Fluoropyridin-2-yl)propan-1-one
These compounds share similar structural features but differ in the position of the fluorine atom on the pyridine ring, which can affect their chemical properties and reactivity
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAVRHDWUBWHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=N1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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